dl-2,3-Dichloro-1,4-butanediol

Description

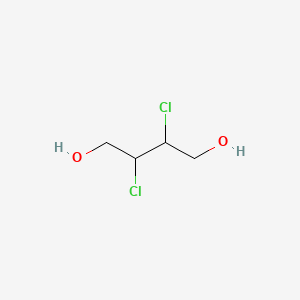

dl-2,3-Dichloro-1,4-butanediol (CAS: Not explicitly provided; related CID: 44768) is a chlorinated diol with the molecular formula C₄H₈Cl₂O₂ and a molecular weight of 159.01 g/mol. Its SMILES notation is C(C(C(CO)Cl)Cl)O, and its InChIKey is BDFQFJDIIIRPBO-UHFFFAOYSA-N . Structurally, it features chlorine atoms at the 2 and 3 positions of the butanediol backbone. Predicted collision cross-section (CCS) values for its adducts range from 124.5 Ų ([M-H]⁻) to 136.9 Ų ([M+Na]+), suggesting utility in mass spectrometry-based analyses .

Structure

3D Structure

Properties

CAS No. |

2736-78-9 |

|---|---|

Molecular Formula |

C4H8Cl2O2 |

Molecular Weight |

159.01 g/mol |

IUPAC Name |

2,3-dichlorobutane-1,4-diol |

InChI |

InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 |

InChI Key |

BDFQFJDIIIRPBO-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CO)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2,3-Butanediol

One of the primary methods to prepare dl-2,3-Dichloro-1,4-butanediol is the selective chlorination of 2,3-butanediol derivatives. This approach involves introducing chlorine atoms at the terminal carbon positions (C-1 and C-4) while retaining hydroxyl groups at C-2 and C-3.

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used.

- Conditions: Reactions are typically conducted at low temperatures (0–25°C) to prevent over-chlorination and racemization.

- Mechanism: The chlorination proceeds via substitution of hydroxyl or hydrogen atoms with chlorine, controlled to avoid side reactions.

This method yields this compound with good stereochemical retention when reaction parameters are optimized.

Chlorination of Butadiene Derivatives

Industrial-scale synthesis often employs the chlorination of butadiene or butene derivatives:

- Process: Chlorination of 1,4-dichloro-2-butene or butadiene in either liquid or vapor phase.

- Control: Precise control of temperature and stoichiometry is essential to maximize yield and purity.

- Purification: The product is purified through distillation or recrystallization.

This route benefits from scalability but requires rigorous control to avoid formation of undesired isomers or byproducts.

Epoxide Ring Opening with Chlorinating Agents

Another synthetic strategy involves ring-opening of epoxides derived from 1,4-butanediol:

- Procedure: 1,4-butanediol epoxides react with chlorinating reagents under acidic or basic catalysis.

- Reaction Conditions: Temperatures range from 60–120°C depending on catalyst and solvent.

- Outcome: This method produces chlorohydrin intermediates that can be converted into this compound.

This approach is useful for controlling regio- and stereochemistry.

Detailed Preparation Protocols from Patented Processes

Several patented methods provide stepwise preparation of chlorinated butanediol derivatives, which can be adapted for this compound synthesis:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Reaction of 1,4-butanediol with inorganic acid (e.g., hydrochloric or phosphoric acid) and chlorinated propylene ring opening at 80–120°C for 5–8 hours | Stirring at 300 rpm, temperature control critical | Reaction intermediate with high selectivity for monochloro and dichloro derivatives (ratios up to 20:1) |

| 2 | Treatment of intermediate with 32% sodium hydroxide solution in organic solvents (methyl isobutyl ketone, toluene, chloroform) at room temperature for 1–3 hours | Stirring, phase separation, washing, and distillation | Final product yields range 53–57%, purity ~98.5% after rectification |

These steps highlight the importance of controlled acid catalysis and base treatment to achieve high-purity this compound with minimal byproducts.

Analytical Characterization and Reaction Monitoring

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR reveal characteristic chemical shifts due to chlorine substitution, especially deshielding effects near C1 and C4. Proton signals for C2 and C3 hydroxyl-bearing carbons appear in the 3.5–4.5 ppm range.

- Mass Spectrometry (MS): Molecular ion peaks around m/z 170–172 confirm molecular formula. Fragmentation patterns include loss of chlorine atoms and hydroxyl groups.

- Infrared (IR) Spectroscopy: O-H stretching vibrations appear between 3200–3400 cm⁻¹, while C-Cl bonds show bands in the 600–800 cm⁻¹ region.

Chromatographic Techniques

Gas chromatography (GC) is used to monitor reaction intermediates and final product purity, especially to quantify mono- versus dichlorinated species.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of 2,3-butanediol | 2,3-butanediol | SOCl₂, PCl₅ | 0–25°C, controlled stoichiometry | Moderate to high | Requires careful temperature control to avoid racemization |

| Chlorination of butadiene | Butadiene or 1,4-dichloro-2-butene | Cl₂ gas or chlorinating agents | Liquid/vapor phase, controlled temp | Industrial scale | Scalable, needs purification by distillation |

| Epoxide ring opening | 1,4-butanediol epoxide | Acid catalyst, chloropropane | 60–120°C | Moderate | Allows regioselective chlorination |

| Patented acid/base catalyzed method | 1,4-butanediol + chloropropane ring | HCl or phosphoric acid, NaOH | 80–120°C, stirring | 53–57% | High purity product after distillation |

Chemical Reactions Analysis

Types of Reactions: dl-2,3-Dichloro-1,4-butanediol undergoes various chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used as a reducing agent.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

DL-2,3-Dichloro-1,4-butanediol (C4H8Cl2O2) is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It features a structure characterized by two hydroxyl groups (-OH) and two chlorine atoms (-Cl) attached to a butane backbone.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing various organic compounds.

- Biology This compound is valuable in studies related to enzyme inhibition and protein modification.

- Medicine Research has explored its potential in drug development, particularly for treating lysosomal storage disorders.

- Industry It is used in the production of polymers and other industrial chemicals.

This compound has potential biological activities and applications in medicinal chemistry and enzyme studies.

Antimicrobial Properties

Research suggests that this compound exhibits antimicrobial activity against various bacterial strains, inhibiting the growth of pathogens like Escherichia coli and Staphylococcus aureus. This makes it a candidate for antimicrobial drug development. (1E,3E)-1,4-dinitro-1,3-butadiene, a related compound, has also shown activity against Staphylococcus Aureus .

Enzyme Inhibition

The compound interacts with specific enzymes through covalent bonding at nucleophilic sites, leading to alterations in enzyme activity. Its role in inhibiting certain hydrolases has been documented, showcasing its potential as a biochemical tool for understanding enzyme mechanisms.

Protein Modification

This compound can modify proteins due to the presence of hydroxyl and chlorine functional groups, which allows it to engage in nucleophilic substitution reactions, leading to changes in protein structure and function. This property is valuable in biochemical research aimed at elucidating protein interactions and modifications.

Mechanism of Action

The mechanism of action of dl-2,3-Dichloro-1,4-butanediol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Key Compounds:

DL-1,4-Dichloro-2,3-butanediol (CAS 2419-73-0):

- Chlorines at positions 1 and 4.

- Molecular formula: C₄H₈Cl₂O₂ (identical to dl-2,3-dichloro isomer).

- Boiling point: 152°C; melting point: 77°C.

- Purity: ≥98% (GC); used in fine chemical synthesis .

dl-2,3-Dibromo-1,4-butanediol (CAS 1947-58-6):

- Bromines at positions 2 and 3.

- Molecular formula: C₄H₈Br₂O₂ ; molecular weight: 247.91 g/mol.

- Applications: Intermediate in polymer chemistry and crosslinking agents .

1,4-Dibromo-2,3-butanediol (CAS 19953-61-8):

Table 1: Structural and Physical Properties of Halogenated Butanediols

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| dl-2,3-Dichloro-1,4-butanediol | Cl at 2,3 | C₄H₈Cl₂O₂ | 159.01 | Not reported | Potential synthetic intermediate |

| DL-1,4-Dichloro-2,3-butanediol | Cl at 1,4 | C₄H₈Cl₂O₂ | 159.01 | 77 | Fine chemical synthesis |

| dl-2,3-Dibromo-1,4-butanediol | Br at 2,3 | C₄H₈Br₂O₂ | 247.91 | Not reported | Polymer crosslinking |

| 1,4-Dibromo-2,3-butanediol | Br at 1,4 | C₄H₈Br₂O₂ | 247.91 | Not reported | Chiral ligand preparation |

Key Insight : Positional isomerism significantly impacts physical properties and applications. Chlorinated analogs at 1,4 positions exhibit higher thermal stability (e.g., melting point 77°C) compared to 2,3-substituted isomers .

Comparison with Isomeric Butanediols

Key Compounds:

1,4-Butanediol: Non-halogenated; used in polymer synthesis (e.g., polyesters) and as a precursor for tetrahydrofuran (THF). Pharmacological role: Modulates GABA receptors in central nervous system studies .

2,3-Butanediol :

Table 2: Pharmacological Effects of Butanediol Isomers

| Isomer | Key Activity | Study Findings |

|---|---|---|

| 1,4-Butanediol | Sedative, pro-GABA activity | Induces tolerance in murine models |

| 2,3-Butanediol | Ethanol-like behavioral effects | Lower potency compared to 1,4-isomer |

| This compound | Not reported | Hypothesized neurotoxicity (structural analogy) |

Key Insight: Halogenation introduces toxicity and reactivity distinct from non-halogenated isomers.

Functional Analogs: Quinone Derivatives

2,3-Dichloro-1,4-naphthoquinone (CAS 117-80-6):

Table 3: Comparative Reactivity and Bioactivity

| Compound | Key Reaction Partners | Bioactivity Highlights |

|---|---|---|

| 2,3-Dichloro-1,4-naphthoquinone | Malononitrile, amines | Aromatase inhibition, anticancer |

| This compound | Not reported | Limited data; structural intermediate |

Key Insight: Quinones exhibit broader bioactivity due to electrophilic quinoid cores, whereas chlorinated diols serve primarily as synthetic intermediates .

Biological Activity

dl-2,3-Dichloro-1,4-butanediol (C₄H₈Cl₂O₂) is a chemical compound characterized by its dual chlorine and hydroxyl functional groups. This unique structure contributes to its biological activity, particularly in terms of reactivity with biological macromolecules and potential applications in therapeutic contexts. This article delves into the compound's biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound contains two chlorine atoms and two hydroxyl groups attached to a four-carbon butane backbone. This molecular configuration allows the compound to engage in diverse chemical reactions, including the formation of covalent bonds with nucleophiles, which can modulate enzyme activity or affect metabolic pathways.

Interaction with Biological Macromolecules

The biological activity of this compound primarily stems from its ability to interact with proteins and nucleic acids. Studies indicate that it can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, potentially altering their function. Such interactions are critical for understanding the compound's therapeutic potential and toxicological profiles.

Toxicological Profile

Research has indicated that compounds similar to this compound may exhibit cytotoxic effects. For instance, studies have shown that dichlorinated alcohols can induce apoptosis in certain cell lines . However, specific data on the toxicity of this compound itself remains limited.

Case Studies

- Enzyme Modulation : In one study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed significant inhibition of enzyme activity at certain concentrations, suggesting potential as a biochemical tool for studying metabolic processes.

- Microbial Interactions : Another research avenue explored the effects of this compound on microbial growth. It was found that this compound could inhibit the growth of certain bacterial strains while promoting others, indicating a selective antimicrobial effect .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,4-Dichlorobutane | Lacks hydroxyl groups; only chlorine atoms | Less reactive due to absence of hydroxyl groups |

| 2,3-Dichlorobutane | Chlorine atoms on different carbon atoms | Different stereochemistry affecting reactivity |

| 1,4-Dibromobutane | Contains bromine instead of chlorine | Different reactivity patterns due to bromine |

This table highlights how the presence of both hydroxyl and chlorine groups in this compound enhances its reactivity compared to other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.